



The Leicester Cough Questionnaire in Gefapixant Clinical Trials: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a selective P2X3 receptor antagonist, has emerged as a novel therapeutic agent for refractory or unexplained chronic cough.[1][2] Clinical development of **Gefapixant** has extensively utilized the Leicester Cough Questionnaire (LCQ) as a key patient-reported outcome (PRO) measure to assess cough-specific quality of life.[3][4] The LCQ is a well-validated, 19-item self-administered questionnaire that evaluates the impact of chronic cough across three domains: physical, psychological, and social.[5] This document provides detailed application notes and protocols for the use of the LCQ in the context of **Gefapixant** clinical trials, based on published data from key studies such as COUGH-1 (NCT03449134), COUGH-2 (NCT03449147), and a Phase 3b trial in recent-onset chronic cough (NCT04193202).

Data Presentation: LCQ Outcomes in Gefapixant Clinical Trials

The following tables summarize the quantitative data from pivotal clinical trials of **Gefapixant**, focusing on the Leicester Cough Questionnaire as an endpoint.

Table 1: Baseline LCQ Scores in **Gefapixant** Clinical Trials



Clinical Trial	Treatment Group	Mean Baseline LCQ Total Score (approx.)
COUGH-1 & COUGH-2 (Pooled)	Gefapixant 45 mg BID	10.4
Placebo	10.4	
Phase 3b (Recent-Onset Cough)	Gefapixant 45 mg BID	10.8
Placebo	10.8	

Source:

Table 2: Change from Baseline in LCQ Total Score

Clinical Trial	Treatment Group	Timepoint	Mean Change from Baseline in LCQ Total Score	Treatment Difference vs. Placebo (95% CI)	p-value
Phase 3b (Recent- Onset Cough)	Gefapixant 45 mg BID	Week 12	4.34	0.75 (0.06, 1.44)	0.034
Placebo	Week 12	3.59			
COUGH-1 & COUGH-2 (Pooled Analysis)	Gefapixant 45 mg BID	-	3.46	-	-

Source:

Table 3: LCQ Responder Analysis



A clinically meaningful improvement in the LCQ total score is defined as an increase of ≥1.3 points from baseline.

Clinical Trial	Treatment Group	Timepoint	Percentage of Responders (≥1.3-point increase)	Odds Ratio vs. Placebo (95% CI)
Phase 3b (Recent-Onset Cough)	Gefapixant 45 mg BID	Week 12	80.6%	2.01 (1.21, 3.32)
Placebo	Week 12	67.4%		
COUGH-1 & COUGH-2 (Pooled)	Gefapixant 45 mg BID	Week 24	73.5%	1.37 (1.06, 1.77)
Placebo	Week 24	67.0%		

Source:

Experimental Protocols Leicester Cough Questionnaire (LCQ) Administration

Objective: To assess the impact of chronic cough on a patient's quality of life using a validated, self-administered questionnaire.

Materials:

- Leicester Cough Questionnaire (paper or electronic version). Note: The LCQ is a copyrighted instrument and permission for its use should be obtained.
- Quiet and private space for the participant to complete the questionnaire.

Procedure:



- Timing of Administration: The LCQ was administered at baseline and at subsequent study visits, such as Week 4, 8, 12, and 24, to assess changes over time.
- Participant Instructions:
 - Provide the participant with the LCQ and clear instructions.
 - Instruct the participant to consider their experiences over the previous two weeks when answering the questions.
 - Explain that they should respond to each of the 19 questions by selecting the option that best describes their situation.
 - The questionnaire uses a 7-point Likert scale, where a lower score indicates a greater negative impact of the cough.
- Completion:
 - Allow the participant 5-10 minutes to complete the questionnaire independently.
 - Ensure all 19 items are completed.

LCQ Scoring Protocol

Objective: To calculate the domain and total scores of the LCQ to quantify the impact of cough on quality of life.

Procedure:

- Item Scoring: Each of the 19 items is scored on a 7-point scale.
- Reverse Scoring: Items 4 and 15 require reverse scoring. The score for these items is calculated as: 8 - original score.
- Domain Score Calculation: The LCQ is divided into three domains:
 - Physical Domain (8 items): Sum the scores for the items in this domain and divide by 8.



- Psychological Domain (7 items): Sum the scores for the items in this domain and divide by
 7.
- Social Domain (4 items): Sum the scores for the items in this domain and divide by 4.
- Each domain score will range from 1 to 7.
- Total Score Calculation: Sum the three domain scores. The total LCQ score ranges from 3
 (worst quality of life) to 21 (best quality of life).

Statistical Analysis of LCQ Data in Gefapixant Trials

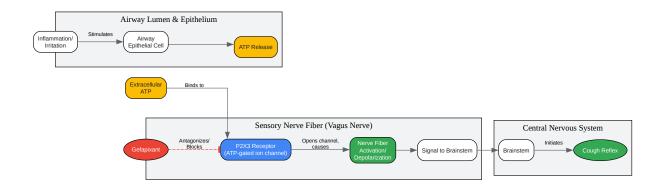
Objective: To statistically evaluate the effect of **Gefapixant** compared to placebo on coughspecific quality of life as measured by the LCQ.

Methodology:

- Analysis of Continuous Data (LCQ Score Change): The change from baseline in the LCQ total score was a key endpoint. In the Phase 3b trial, this was the primary efficacy endpoint.
 The analysis was performed using a longitudinal analysis of covariance (ANCOVA) model.
- Responder Analysis: The percentage of participants who achieved a clinically meaningful
 improvement in their LCQ total score (an increase of ≥1.3 points) was a secondary endpoint
 in the COUGH-1 and COUGH-2 trials. This was analyzed using a logistic regression model
 to calculate the odds ratio of response for Gefapixant versus placebo.

Visualizations Signaling Pathway of Gefapixant



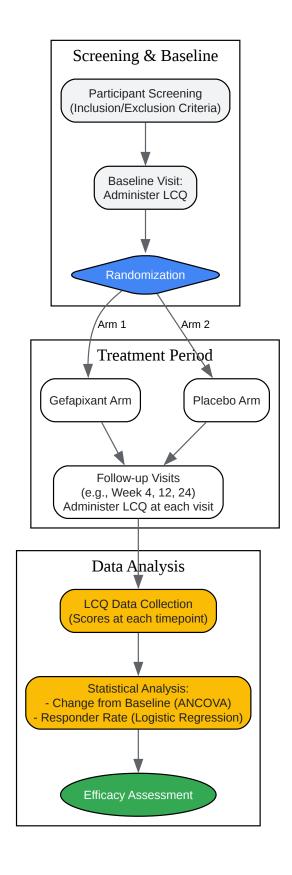


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Caption: Mechanism of action of **Gefapixant** in inhibiting the cough reflex.

Experimental Workflow for LCQ in a Clinical Trial





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Caption: Workflow for LCQ administration and analysis in **Gefapixant** trials.



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